![molecular formula C18H21NO6S B4401170 N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4401170.png)
N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine
Overview
Description
N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine, commonly known as EPMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPMS belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. In
Mechanism of Action
EPMS exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. EPMS selectively inhibits COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that are important for the normal physiological functions of the body. By inhibiting COX-2, EPMS reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
EPMS has been shown to exhibit several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the production of prostaglandins that are responsible for inflammation, pain, and fever. EPMS has been shown to exhibit neuroprotective effects by reducing neuronal damage and improving neurological function in animal models of ischemia-reperfusion injury and traumatic brain injury.
Advantages and Limitations for Lab Experiments
EPMS has several advantages for lab experiments. It is a selective COX-2 inhibitor and does not affect the activity of COX-1, which is important for the normal physiological functions of the body. EPMS has been extensively studied in various animal models and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. However, EPMS also has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. EPMS also has a short half-life, which can limit its effectiveness in certain experimental conditions.
Future Directions
EPMS has significant potential for future research. One possible direction is to investigate its potential therapeutic effects in various disease models such as arthritis, cancer, and neurodegenerative diseases. Another direction is to explore its pharmacokinetic properties and develop novel formulations that can improve its bioavailability and half-life. Furthermore, the development of EPMS analogs with improved pharmacological properties can also be a promising direction for future research.
Conclusion:
In conclusion, EPMS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPMS exerts its pharmacological effects by selectively inhibiting COX-2, thereby reducing inflammation, pain, and fever. EPMS has been extensively studied in various animal models and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. EPMS has several advantages for lab experiments, but also has some limitations. Future research can explore its potential therapeutic effects in various disease models, improve its pharmacokinetic properties, and develop novel formulations and analogs with improved pharmacological properties.
Scientific Research Applications
EPMS has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. EPMS has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, EPMS has been shown to exhibit neuroprotective effects in animal models of ischemia-reperfusion injury and traumatic brain injury.
properties
IUPAC Name |
2-(4-ethoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-4-25-15-8-6-14(7-9-15)19(12-18(20)21)26(22,23)17-11-13(2)5-10-16(17)24-3/h5-11H,4,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGUCVPERIFGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401096.png)
![N-(tert-butyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4401100.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4401104.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4401111.png)
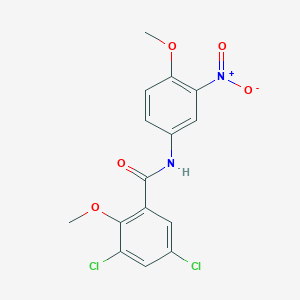
![2-(4-fluorophenyl)-N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B4401122.png)
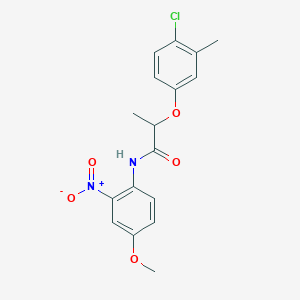
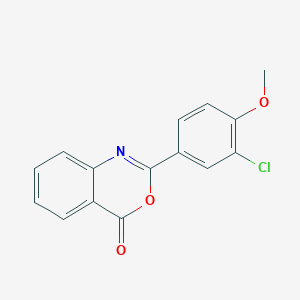
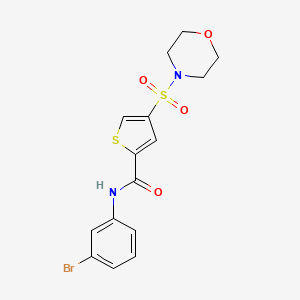
![4-[(ethylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4401146.png)
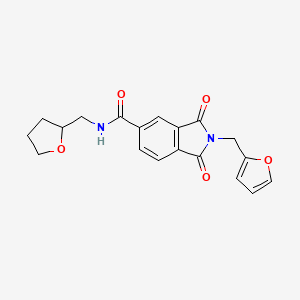
![methyl 5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B4401158.png)

![4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4401186.png)